molecular formula C12H18IN3 B7554045 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide

2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide

Cat. No. B7554045
M. Wt: 331.20 g/mol
InChI Key: KKFKYWXLWKXJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide (CDPGY) is a chemical compound that has been studied for its potential use in scientific research. It is a guanidine derivative that has been shown to have interesting biochemical and physiological effects. In

Mechanism of Action

2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide acts as a selective agonist of GPR40, which is expressed in pancreatic beta cells and plays a role in glucose-stimulated insulin secretion. Activation of GPR40 by 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide leads to an increase in intracellular calcium levels, which in turn triggers insulin secretion.
Biochemical and physiological effects:
2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide has been shown to stimulate insulin secretion in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide has been studied for its potential use in the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide is a useful tool compound for studying the role of GPR40 in insulin secretion and glucose metabolism. Its selectivity for GPR40 makes it a valuable tool for studying the specific effects of GPR40 activation. However, 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide has limitations in terms of its stability and solubility, which can make it difficult to work with in some experiments.

Future Directions

Future research on 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide could focus on improving its stability and solubility, as well as exploring its potential use in the treatment of type 2 diabetes. Other potential future directions include studying the effects of 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide on other physiological processes, such as inflammation and lipid metabolism. Additionally, 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide could be used as a starting point for the development of new GPR40 agonists with improved properties.

Synthesis Methods

2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2,5-dimethylphenylacetonitrile, which is then converted to 2,5-dimethylphenylacetic acid. The acid is then converted to the corresponding acid chloride, which is reacted with cyclopropylamine to give the desired product, 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide. The hydroiodide salt of 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide can be obtained by reacting 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide with hydroiodic acid.

Scientific Research Applications

2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide has been studied for its potential use as a tool compound in scientific research. It has been shown to act as a selective agonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion. 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide has been used to study the role of GPR40 in insulin secretion and glucose metabolism.

properties

IUPAC Name

2-cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3.HI/c1-8-3-4-9(2)11(7-8)15-12(13)14-10-5-6-10;/h3-4,7,10H,5-6H2,1-2H3,(H3,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFKYWXLWKXJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=NC2CC2)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide

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